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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-1-iodobenzene

Cat. No.: B1271558 Get Quote

An In-depth Technical Guide to 2-Bromo-4-fluoro-1-iodobenzene

CAS Number: 202865-73-4

This technical guide provides comprehensive information on the physicochemical properties,

synthesis, safety, and applications of 2-Bromo-4-fluoro-1-iodobenzene. It is intended for

researchers, scientists, and professionals in the fields of chemical synthesis and drug

development.

Physicochemical and Structural Information
2-Bromo-4-fluoro-1-iodobenzene is a halogenated aromatic compound widely utilized as a

versatile intermediate in organic synthesis. Its trifunctional nature, featuring iodo, bromo, and

fluoro substituents, allows for sequential and site-selective cross-coupling reactions, making it a

valuable building block for complex molecular architectures.

Table 1: Physicochemical Properties
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Property Value Reference(s)

Molecular Formula C₆H₃BrFI [1]

Molecular Weight 300.89 g/mol [1]

Appearance
Colorless to light orange/yellow

clear liquid
[2]

Boiling Point 224-225 °C (lit.) [3]

Density 2.323 g/mL at 25 °C (lit.) [3]

Refractive Index (n²⁰/D) 1.6280 (lit.) [3]

Solubility
Not miscible or difficult to mix

in water.
[3]

SMILES Fc1ccc(I)c(Br)c1

InChI Key
GKGPZAZTXZCUMU-

UHFFFAOYSA-N

Spectroscopic Data
While experimental spectra for this specific compound are not widely available in public

databases, an ATR-IR spectrum has been recorded.[1] Expected spectral characteristics based

on its structure are described below.

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region

(approx. 6.8-7.8 ppm), corresponding to the three protons on the benzene ring. Each signal

would exhibit complex splitting patterns due to coupling with neighboring protons and the

fluorine atom (H-F coupling).

¹³C NMR: The spectrum should display six unique signals for the aromatic carbons. The

carbons directly bonded to the halogens (ipso-carbons) will be significantly affected. The

carbon attached to iodine may show a signal further upfield than expected based solely on

electronegativity, a phenomenon known as the "heavy atom effect".[4][5]
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IR Spectroscopy: An ATR-IR spectrum is available on PubChem, acquired on a Bruker

Tensor 27 FT-IR instrument.[1] Key absorptions would include C-H stretching (aromatic,

~3100-3000 cm⁻¹), C=C stretching (aromatic, ~1600-1450 cm⁻¹), and C-F, C-Br, and C-I

stretching vibrations in the fingerprint region (below 1200 cm⁻¹).

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a

compound containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), resulting in

two molecular ion peaks (M and M+2) of nearly equal intensity.

Synthesis and Handling
Plausible Synthesis Protocol
A specific synthesis protocol for 2-Bromo-4-fluoro-1-iodobenzene is not readily found in the

literature. However, a plausible route is via a Sandmeyer-type reaction, starting from a

commercially available aniline precursor. The following is an adapted one-pot diazotization-

iodination procedure based on similar transformations.[6][7]

Reaction Scheme: 3-Bromo-5-fluoroaniline → 2-Bromo-4-fluoro-1-iodobenzene

Materials:

3-Bromo-5-fluoroaniline

Sulfuric acid (H₂SO₄, e.g., 80% aqueous solution)

Cuprous iodide (CuI)

Potassium iodide (KI)

Sodium nitrite (NaNO₂, e.g., 40% aqueous solution)

Sodium bisulfite (NaHSO₃, aqueous solution)

Appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:
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In a reaction vessel equipped with a stirrer and thermometer, charge 3-bromo-5-fluoroaniline

(1.0 equiv).

At room temperature, slowly add sulfuric acid. Heat the mixture to reflux and stir for 1-2

hours to ensure complete formation of the anilinium salt.

Cool the reaction mixture to 50-60 °C.

Add cuprous iodide (catalytic amount, e.g., 0.1 equiv) and potassium iodide (e.g., 1.5 equiv).

Stir for 30 minutes.

Slowly add the sodium nitrite solution dropwise, maintaining the temperature between 50-60

°C. Vigorous gas evolution (N₂) will be observed.

After the addition is complete, continue stirring until gas evolution ceases (approximately 1

hour).

Cool the mixture to room temperature and add an aqueous solution of sodium bisulfite to

quench any excess nitrous acid.

Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic

solvent (e.g., 3x with diethyl ether).

Combine the organic layers, wash with water and then with brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

The crude product can be purified by vacuum distillation to yield pure 2-Bromo-4-fluoro-1-
iodobenzene.

Safety and Handling
This compound is considered hazardous. Always handle with appropriate personal protective

equipment (PPE) in a well-ventilated fume hood.

Table 2: GHS Hazard Information
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Pictogram Signal Word Hazard Statements
Precautionary
Statements

alt text Warning

H315: Causes skin

irritation.H319:

Causes serious eye

irritation.H335: May

cause respiratory

irritation.

P261: Avoid breathing

dust/fume/gas/mist/va

pors/spray.P280:

Wear protective

gloves/eye

protection/face

protection.P302+P352

: IF ON SKIN: Wash

with plenty of soap

and

water.P305+P351+P3

38: IF IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.P403+P233:

Store in a well-

ventilated place. Keep

container tightly

closed.

Data sourced from PubChem CID 2773372.

Applications and Experimental Protocols
The primary application of 2-Bromo-4-fluoro-1-iodobenzene is as a building block in organic

synthesis, particularly in palladium-catalyzed cross-coupling reactions. The differential reactivity

of the carbon-halogen bonds (C-I > C-Br) is a key feature, allowing for selective

functionalization.[8][9] The C-I bond undergoes oxidative addition to palladium(0) catalysts

under much milder conditions than the C-Br bond, enabling regioselective synthesis.
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Caption: Logical diagram of key application areas.

Experimental Protocol: Selective Sonogashira Coupling
This protocol describes a representative Sonogashira coupling reaction that selectively

functionalizes the more reactive C-I bond, leaving the C-Br bond intact for subsequent

transformations.[10][11][12]

Reaction: 2-Bromo-4-fluoro-1-iodobenzene + Terminal Alkyne → 2-Bromo-4-fluoro-1-

(alkynyl)benzene

Materials:

2-Bromo-4-fluoro-1-iodobenzene (1.0 equiv)

Terminal alkyne (e.g., Phenylacetylene, 1.1 equiv)

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02-0.05 equiv)

Copper(I) iodide (CuI) (0.05-0.1 equiv)

Anhydrous, degassed solvent (e.g., Tetrahydrofuran, THF)

Anhydrous, degassed amine base (e.g., Triethylamine, Et₃N, or Diisopropylamine)
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Procedure:

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-
fluoro-1-iodobenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (e.g., 0.03 equiv), and CuI (e.g., 0.05

equiv).

Evacuate and backfill the flask with the inert gas three times.

Add anhydrous, degassed THF and the amine base (e.g., Triethylamine, 3.0 equiv) via

syringe.

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst

activation.

Add the terminal alkyne (1.1 equiv) dropwise via syringe.

Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography

(TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl

acetate.

Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with

the same solvent.

Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride

(NH₄Cl), water, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-

Bromo-4-fluoro-1-(alkynyl)benzene.
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Caption: Workflow for sequential cross-coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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